2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol
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Overview
Description
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is a synthetic organic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-methylphenol under acidic conditions to yield the desired pyrazoline derivative . The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazoline ring can be reduced to form pyrazolidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol involves its interaction with various molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the pyrazoline ring can interact with enzymes and receptors involved in inflammatory pathways . The compound’s ability to modulate these pathways contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxyphenyl derivatives: These compounds share the methoxy substitution pattern and exhibit similar biological activities.
Pyrazoline derivatives: Compounds with the pyrazoline ring structure are known for their diverse pharmacological properties.
Uniqueness
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol is unique due to the combination of the 2,4-dimethoxyphenyl and pyrazoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11-4-7-17(21)14(8-11)16-10-15(19-20-16)13-6-5-12(22-2)9-18(13)23-3/h4-9,15,19,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIMKQMRDQGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(C2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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